molecular formula C20H19NO5S B1393731 (2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1228572-21-1

(2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B1393731
CAS No.: 1228572-21-1
M. Wt: 385.4 g/mol
InChI Key: WQVSVAPJONKEOO-UHFFFAOYSA-N
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Description

The compound “(2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazine derivatives typically involves the condensation of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones under acidic or basic conditions. For the specific compound , the synthetic route might involve:

    Condensation Reaction: Reacting 2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazine with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or an acid catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the final benzothiazine derivative.

Industrial Production Methods

Industrial production of such compounds often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce saturated ketones.

Scientific Research Applications

Chemistry

In chemistry, benzothiazine derivatives are studied for their unique structural properties and reactivity. They serve as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds exhibit a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. They are often investigated for their potential as therapeutic agents.

Medicine

In medicine, benzothiazine derivatives are explored for their potential to treat various diseases. Their ability to interact with biological targets makes them candidates for drug development.

Industry

Industrially, these compounds can be used in the production of dyes, pigments, and other specialty chemicals due to their stable aromatic structure.

Mechanism of Action

The mechanism of action of benzothiazine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar aromatic properties.

    Benzoxazine: Another heterocyclic compound with comparable biological activities.

    Thiazolidine: Known for its medicinal properties, particularly in diabetes treatment.

Uniqueness

The uniqueness of the compound lies in its specific substituents, which can influence its reactivity and biological activity. The presence of the 4-methoxyphenyl group and the prop-2-en-1-one moiety can enhance its interaction with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

1-(2-ethyl-4-hydroxy-1,1-dioxo-1λ6,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-3-21-19(17(22)13-10-14-8-11-15(26-2)12-9-14)20(23)16-6-4-5-7-18(16)27(21,24)25/h4-13,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVSVAPJONKEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119466
Record name 1-(2-Ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228572-21-1
Record name 1-(2-Ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228572-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 6
(2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

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